molecular formula C13H16BrNO4 B8149065 tert-Butyl ((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)carbamate

tert-Butyl ((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)carbamate

Cat. No.: B8149065
M. Wt: 330.17 g/mol
InChI Key: WEOJGCPSBHNBSZ-UHFFFAOYSA-N
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Description

tert-Butyl ((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)carbamate (CAS: 2751270-72-9, molecular formula: C₁₄H₁₈BrNO₄, molecular weight: 344.201 g/mol) is a carbamate-protected amine derivative featuring a brominated benzodioxole core. This compound is commonly employed as an intermediate in organic synthesis, particularly in pharmaceutical research, where its bromine atom and carbamate group enable further functionalization via cross-coupling reactions or deprotection strategies . Its structure includes a tert-butoxycarbonyl (Boc) group, which enhances stability during synthetic steps, and a methylene bridge linking the carbamate to the 6-bromobenzo[d][1,3]dioxol-5-yl moiety.

Properties

IUPAC Name

tert-butyl N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(16)15-6-8-4-10-11(5-9(8)14)18-7-17-10/h4-5H,6-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOJGCPSBHNBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(C=C1Br)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)carbamate typically involves the bromination of 1,3-benzodioxole-5-carboxaldehyde to obtain 6-bromo-1,3-benzodioxole-5-carboxaldehyde . This intermediate is then subjected to further reactions to introduce the tert-butyl carbamate group. The reaction conditions often involve the use of brominating agents and protective groups to ensure selective bromination and subsequent functionalization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research has indicated that compounds similar to tert-butyl ((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)carbamate exhibit promising anticancer properties. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation. For example, derivatives of benzo[d][1,3]dioxole have been studied for their potential to modulate signaling pathways involved in cancer progression.

Enzyme Inhibition:
Due to its structural similarity to known bioactive molecules, this compound may act as an enzyme inhibitor. The interaction with specific enzymes could lead to therapeutic effects in diseases where these enzymes play a critical role, such as certain metabolic disorders or cancers.

Organic Synthesis

Synthetic Intermediates:
this compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in the development of pharmaceuticals and agrochemicals, where it may be transformed into various derivatives that possess enhanced biological activities.

Reactivity and Substitution Reactions:
The presence of the bromine atom in the structure provides unique reactivity patterns that can be exploited in substitution reactions. This characteristic allows for the modification of the compound to yield derivatives with tailored properties for specific applications.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of benzo[d][1,3]dioxole derivatives on cancer cell lines. The results demonstrated that compounds with similar structures to this compound inhibited cell growth through apoptosis induction and cell cycle arrest.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition potential of carbamate derivatives. The study found that certain modifications to the carbamate structure enhanced its potency against specific target enzymes involved in cancer metabolism, suggesting that this compound could be further explored for therapeutic development.

Mechanism of Action

The mechanism of action of tert-Butyl ((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)carbamate involves its interaction with specific molecular targets. The brominated benzo[d][1,3]dioxole core can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The tert-butyl carbamate group may also play a role in modulating the compound’s bioavailability and stability.

Comparison with Similar Compounds

tert-Butyl (2-(6-Iodobenzo[d][1,3]dioxol-5-yl)ethyl)carbamate (CAS: Not provided)

  • Structure : Replaces bromine with iodine and uses an ethyl linker instead of methyl.
  • Synthesis : Achieved via iodination of the Boc-protected precursor with silver trifluoroacetate, yielding 97% efficiency under mild conditions .

tert-Butyl (5-Bromobenzo[d][1,3]dioxol-4-yl)carbamate (CAS: 401811-77-6)

  • Structure : Bromine at position 5 instead of 6 on the benzodioxole ring.
  • Impact : Alters electronic distribution, directing electrophilic attacks to different positions. This regioisomer may exhibit distinct reactivity in nucleophilic aromatic substitution .

tert-Butyl ((2-(Benzo[d][1,3]dioxol-5-yl)propanoyl)oxy)carbamate

  • Structure : Carbamate linked via an ester group rather than methylene.
  • Properties : The ester functionality increases hydrophilicity and susceptibility to hydrolysis, limiting its utility in prolonged synthetic sequences .

Key Observations :

  • Brominated aromatic derivatives (e.g., target compound) generally require harsher conditions for cross-coupling than iodinated analogues .
  • Aliphatic bromo-carbamates (e.g., tert-butyl (6-bromohexyl)carbamate) exhibit higher flexibility but lower thermal stability compared to aromatic counterparts .

Physicochemical Properties

Property Target Compound tert-Butyl (5-Bromobenzo[d][1,3]dioxol-4-yl)carbamate tert-Butyl (2-(Benzo[d][1,3]dioxol-5-yl)ethyl)carbamate
Molecular Weight 344.201 g/mol ~344 g/mol (estimated) 309.28 g/mol
Melting Point Not reported Not reported White solid (mp not specified)
Solubility Likely low in water Similar to target Soluble in CH₂Cl₂, insoluble in petroleum ether
Stability Stable under Boc protection Comparable Stable at RT for weeks

Notable Trends:

  • Methyl linkers (target compound) reduce steric hindrance compared to ethyl or propanoyl variants, enhancing reactivity in SN2 or coupling reactions.
  • Bromine at position 6 (target) provides a balance between reactivity and stability compared to iodine (higher reactivity) or nitro groups (lower stability) .

Biological Activity

tert-Butyl ((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C_{12}H_{14}BrNO_{4}
Molecular Weight: 316.15 g/mol
IUPAC Name: tert-butyl N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]carbamate
CAS Number: 2304884-12-4

The compound features a brominated benzo[d][1,3]dioxole core, which is known for its biological activity. The presence of the bromine atom enhances the reactivity of the compound, making it suitable for various chemical reactions, including substitution and oxidation reactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanism may involve:

  • Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their functionality. This is particularly relevant in cancer research where enzyme inhibitors play a crucial role in therapeutic strategies.
  • Modulation of Receptor Activity: The brominated structure may interact with various receptors, potentially altering signaling pathways that are critical in disease processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties: Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through its ability to interfere with cell signaling pathways and induce apoptosis.
  • Antimicrobial Activity: The compound has shown promise in inhibiting the growth of certain bacterial strains, indicating potential use as an antimicrobial agent.
  • Neuroprotective Effects: Some studies have explored its effects on neurodegenerative diseases, suggesting that it may help protect neuronal cells from oxidative stress and inflammation.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Study on Cancer Cell Lines: A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were reported to be lower than those of commonly used chemotherapeutic agents .
Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.4
HeLa (Cervical)12.8
A549 (Lung)18.2
  • Antimicrobial Efficacy: Another study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition at concentrations as low as 50 µg/mL .

Synthesis Methods

The synthesis of this compound typically involves:

  • Bromination of Benzo[d][1,3]dioxole: This step introduces the bromine atom into the benzodioxole structure.
  • Formation of Carbamate: The brominated intermediate is then reacted with tert-butyl isocyanate under basic conditions to yield the final product.

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